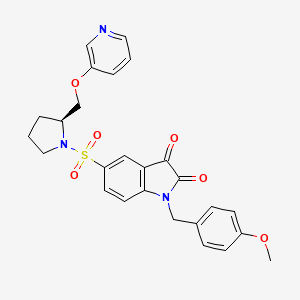

Caspase-3-IN-1

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHJBIYJRNFDKS-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469079 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872254-32-5 | |

| Record name | NSCI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Caspase-3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism of action for inhibitors of Caspase-3, a critical executioner enzyme in the apoptotic pathway. For the purpose of this technical document, we will focus on the well-characterized, cell-permeable peptide aldehyde inhibitor, Ac-DEVD-CHO, often referred to as Caspase-3 Inhibitor I, as a representative molecule for "Caspase-3-IN-1". This document will detail its inhibitory mechanism, present quantitative data, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

Caspase-3 is a cysteine-aspartic protease that, once activated, cleaves a specific set of cellular proteins, leading to the orchestrated dismantling of the cell during apoptosis. The activation of procaspase-3 to its active form is a key commitment step in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2]

Caspase-3 Inhibitor I (Ac-DEVD-CHO) functions as a potent and reversible competitive inhibitor. Its mechanism relies on its structure, which mimics the natural tetrapeptide recognition sequence of Caspase-3, Asp-Glu-Val-Asp (DEVD).[3][4] The aldehyde group (-CHO) on the C-terminus of the peptide forms a reversible covalent bond with the cysteine residue in the active site of Caspase-3, effectively blocking its proteolytic activity.[4]

A key feature of this particular inhibitor is its cell permeability, conferred by an N-terminal sequence derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide.[3] This allows the inhibitor to be used in cell-based assays to study the effects of Caspase-3 inhibition in a physiological context.

Quantitative Inhibitory Data

The efficacy of caspase inhibitors is determined by several quantitative parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity.

| Inhibitor Name | Target Caspases | Ki (Inhibitor Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Notes |

| Caspase-3 Inhibitor I (Ac-DEVD-CHO) | Caspase-3, -6, -7, -8, -10 | < 1 nM for Caspase-3[3] | 0.2 nM (200 pM) for PARP cleavage in cell extracts[3] | Potent, reversible, and cell-permeable peptide aldehyde. |

| Caspase-3/7 Inhibitor I | Caspase-3, Caspase-7 | 60 nM (apparent) for Caspase-3; 170 nM (apparent) for Caspase-7[5] | 120 nM for Caspase-3; ~50 µM for apoptosis in Jurkat cells[5] | A reversible, isatin (B1672199) sulfonamide-based nonpeptide inhibitor.[5] |

Signaling Pathways and Inhibition

Caspase-3 is a central convergence point for apoptotic signals. The diagram below illustrates the activation cascade and the point of intervention for a Caspase-3 inhibitor.

Caption: Apoptotic signaling pathways leading to Caspase-3 activation and its inhibition.

Experimental Protocols

Characterizing the efficacy and mechanism of a Caspase-3 inhibitor requires specific biochemical and cell-based assays.

1. Colorimetric Caspase-3 Activity Assay

This protocol is designed to measure the activity of Caspase-3 in cell lysates and determine the IC50 of an inhibitor. The assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA).[6]

-

Materials:

-

Cells treated with an apoptosis inducer (e.g., staurosporine) and varying concentrations of the Caspase-3 inhibitor.

-

Untreated cells (negative control).

-

Cell Lysis Buffer (e.g., containing Tris, NaCl, EDTA, and a mild detergent).

-

2x Reaction Buffer (e.g., containing HEPES, DTT, and glycerol).

-

Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA assay to normalize activity.

-

-

Enzyme Assay:

-

Add 50-200 µg of protein lysate to each well of a 96-well plate, bringing the final volume to 50 µL with Cell Lysis Buffer.[6]

-

Add 50 µL of 2x Reaction Buffer (with freshly added DTT) to each well.[6]

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[7]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in Caspase-3 activity by comparing inhibitor-treated samples to the untreated apoptotic control.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

-

2. Western Blot for PARP Cleavage

This method qualitatively or semi-quantitatively assesses the inhibition of Caspase-3 activity in cells by monitoring the cleavage of one of its key substrates, Poly (ADP-ribose) polymerase (PARP).

-

Materials:

-

Cell lysates prepared as described above.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against PARP (recognizing both full-length and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Protein Separation:

-

Separate 20-40 µg of protein from each lysate by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

In apoptotic cells, a band corresponding to the full-length PARP (116 kDa) and a cleaved fragment (89 kDa) will be visible.

-

Effective inhibition by this compound will result in a decrease or absence of the 89 kDa cleaved PARP fragment.

-

-

Experimental Workflow

The logical flow for characterizing a novel Caspase-3 inhibitor is depicted below.

Caption: A logical workflow for the characterization of a Caspase-3 inhibitor.

References

The Discovery and Synthesis of Potent and Selective Caspase-3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent and selective inhibitors of Caspase-3, a key executioner enzyme in the apoptotic pathway. Given the absence of a widely recognized inhibitor specifically named "Caspase-3-IN-1" in scientific literature, this document will focus on a well-characterized, potent, and selective non-peptidic small molecule inhibitor, referred to here as Compound 66b , as a case study. The principles and methodologies described are broadly applicable to the field of caspase inhibitor discovery and development.

Introduction to Caspase-3 as a Therapeutic Target

Caspases, a family of cysteine-aspartic proteases, are central to the execution phase of apoptosis (programmed cell death).[1] Caspase-3, in particular, is a critical executioner caspase that, once activated by initiator caspases like caspase-8 or caspase-9, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] Dysregulation of apoptosis is implicated in a variety of human diseases. Excessive apoptosis contributes to neurodegenerative disorders and ischemic injury, while insufficient apoptosis is a hallmark of cancer. This central role makes Caspase-3 a compelling target for therapeutic intervention.

Discovery of Potent and Selective Caspase-3 Inhibitors

The discovery of novel, potent, and selective Caspase-3 inhibitors often employs a combination of screening techniques and rational drug design. A successful approach, leading to the identification of Compound 66b, involved an initial fragment-based screen followed by structure-based optimization.[2]

Initial Fragment Screening: Extended Tethering

Extended tethering is a powerful fragment-based drug discovery technique used to identify small organic molecules (fragments) that bind to a specific site on a target protein. In the case of the discovery of the scaffold for Compound 66b, a salicylic (B10762653) acid fragment was identified as binding to the S4 pocket of Caspase-3.[2] This technique provides a starting point for the development of higher-affinity ligands.

Structure-Based Drug Design and Optimization

Following the identification of the initial fragment, structure-based drug design is employed to elaborate the fragment into a more potent and selective inhibitor. This iterative process involves:

-

X-ray Crystallography: Obtaining high-resolution crystal structures of the target protein in complex with the initial fragment or subsequent inhibitor analogs. This provides detailed information about the binding mode and key interactions.

-

Molecular Modeling: Using the structural information to computationally design modifications to the inhibitor to enhance its binding affinity and selectivity.

-

Chemical Synthesis: Synthesizing the designed analogs for biological evaluation.

-

Biological Evaluation: Testing the synthesized compounds for their inhibitory activity against the target enzyme and for their selectivity against other related enzymes.

This cycle of design, synthesis, and testing led to the development of a series of potent and selective inhibitors, culminating in Compound 66b.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data for Compound 66b and its precursor, Compound 4, providing a clear comparison of their potency and selectivity.

| Compound | Caspase-3 Ki (nM) |

| 4 | 40 |

| 66b | 20 |

Table 1: Inhibitory Potency against Caspase-3. [2]

| Caspase Target | Selectivity Fold (Compound 66b vs. Target) |

| Caspase-1 | >500 |

| Caspase-2 | 8 |

| Caspase-4 | >500 |

| Caspase-5 | >500 |

| Caspase-6 | 125 |

| Caspase-7 | 8 |

| Caspase-8 | >500 |

Table 2: Selectivity Profile of Compound 66b. [2]

Synthesis of Caspase-3 Inhibitors

The synthesis of potent Caspase-3 inhibitors like Compound 66b involves multi-step organic synthesis. While the exact, detailed synthesis of Compound 66b is proprietary, a general workflow for the synthesis of similar non-peptidic caspase inhibitors is presented below. This generalized protocol is based on common synthetic strategies for creating peptidomimetic and small molecule inhibitors.

General Synthetic Workflow

The synthesis typically involves the coupling of different molecular fragments to build the final inhibitor. A representative workflow is illustrated below.

Caption: Generalized synthetic workflow for a non-peptidic Caspase-3 inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of Caspase-3 inhibitors.

Recombinant Human Caspase-3 Expression and Purification

Objective: To produce active Caspase-3 enzyme for in vitro assays.

Protocol:

-

Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the gene for human procaspase-3.

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM and incubate at 18°C for 18 hours.[3]

-

-

Lysis and Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 0.05% β-mercaptoethanol).[3]

-

Lyse the cells by ultrasonication.[3]

-

Clarify the lysate by centrifugation.

-

Purify the procaspase-3 from the supernatant using affinity chromatography (e.g., Ni-NTA or cobalt affinity resin if His-tagged).[3]

-

-

Activation:

-

Activate the purified procaspase-3 by incubation with a catalytic amount of an activating protease (e.g., granzyme B or active caspase-8) or via auto-activation under specific buffer conditions.

-

Caspase-3 Enzymatic Activity Assay

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against Caspase-3. This is a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM MgCl2, 1 mM EDTA, and 5 mM dithiothreitol (B142953) (DTT).[3]

-

Active Caspase-3 enzyme (prepared as in section 5.1).

-

Caspase-3 Substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) for colorimetric assay or Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) for fluorometric assay.[3][4]

-

Test inhibitor compound at various concentrations.

-

-

Procedure (96-well plate format):

-

Add a defined amount of active Caspase-3 to each well.

-

Add varying concentrations of the inhibitor to the wells.

-

Incubate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Caspase-3 substrate.

-

Monitor the release of p-nitroaniline (absorbance at 405 nm) or AMC (fluorescence at excitation/emission wavelengths of ~380/460 nm) over time using a plate reader.[3][4]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the progress curves.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

-

Caption: Workflow for a Caspase-3 enzymatic activity assay.

Signaling Pathway Context

Caspase-3 is a central executioner in the apoptotic signaling cascade. Its activation is a point of convergence for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: The role of Caspase-3 in the apoptotic signaling pathways.

Conclusion

The development of potent and selective Caspase-3 inhibitors holds significant therapeutic promise for a range of diseases characterized by aberrant apoptosis. The systematic approach of combining fragment-based screening with structure-based drug design has proven effective in identifying novel, non-peptidic inhibitors with desirable pharmacological properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the discovery and characterization of the next generation of Caspase-3 targeted therapeutics.

References

- 1. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potent and selective small-molecule inhibitors of caspase-3 through the use of extended tethering and structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caspase3 assay [assay-protocol.com]

Navigating the Chemical Maze: A Guide to the Structure-Activity Relationship of Caspase-3 Modulators

A Note to Our Readers: An initial search for a specific compound designated "Caspase-3-IN-1" did not yield information on a singular molecule with this identifier. Therefore, this guide will provide an in-depth technical overview of the structure-activity relationship (SAR) for a well-documented class of caspase-3 modulators: the procaspase-activating compound 1 (PAC-1) and its analogs. This exploration will serve as a practical guide for researchers, scientists, and drug development professionals interested in the principles of designing and optimizing small molecules targeting caspase-3.

Introduction to Caspase-3 and its Therapeutic Potential

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the dismantling of the cell in a controlled manner.[1][2] Its activation from an inactive zymogen, procaspase-3, is a key event in programmed cell death.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer, where apoptosis is often evaded.[2][3] Consequently, small molecules that can modulate caspase-3 activity are of significant therapeutic interest. One promising strategy is the activation of procaspase-3 to induce apoptosis in cancer cells, which often have high levels of this zymogen.[4]

The PAC-1 Series: A Case Study in Procaspase-3 Activation

Procaspase-Activating Compound 1 (PAC-1) is a pioneering ortho-hydroxy N-acyl hydrazone that promotes the enzymatic activity of procaspase-3 and triggers apoptosis in cancer cells.[4] The journey to enhance its potency has led to the synthesis and evaluation of extensive analog libraries, providing a rich dataset for understanding the structure-activity relationships that govern procaspase-3 activation.[4]

Core Scaffold and Key Chemical Features

The foundational structure of PAC-1 consists of an ortho-hydroxy benzylidene hydrazine (B178648) core. The key to its activity lies in its ability to chelate inhibitory zinc ions from procaspase-3, thereby facilitating its auto-activation. The general structure of the PAC-1 analogs can be divided into two main variable regions: the aldehyde-derived portion and the hydrazide-derived portion.

Structure-Activity Relationship of PAC-1 Analogs

The exploration of PAC-1 analogs has revealed critical insights into the structural requirements for potent procaspase-3 activation and cancer cell apoptosis. A study involving the parallel synthesis and evaluation of 837 PAC-1 analogues provides a robust foundation for this analysis.[4]

Table 1: Structure-Activity Relationship of Selected PAC-1 Analogs

| Compound | Hydrazide Moiety | Aldehyde Moiety | Potency (Relative to PAC-1) |

| PAC-1 | (4-methylpiperazin-1-yl)acetic acid | 2-hydroxy-3-methoxybenzaldehyde | 1x |

| S-PAC-1 | (4-benzylpiperazin-1-yl)acetic acid | 3-allyl-2-hydroxybenzylidene | - |

| Analog 1 | (4-benzylpiperazin-1-yl)acetic acid | 2-hydroxy-5-nitrobenzaldehyde | 2-4x more potent |

| Analog 2 | (4-phenylpiperazin-1-yl)acetic acid | 2,4-dihydroxybenzaldehyde | 2-4x more potent |

| Analog 3 | [4-(4-chlorobenzyl)piperazin-1-yl]acetic acid | 2-hydroxy-5-iodobenzaldehyde | 2-4x more potent |

| Analog 4 | [4-(2-fluorobenzyl)piperazin-1-yl]acetic acid | 2-hydroxy-3,5-diiodobenzaldehyde | 2-4x more potent |

| Analog 5 | [4-(4-fluorobenzyl)piperazin-1-yl]acetic acid | 2-hydroxy-5-bromobenzaldehyde | 2-4x more potent |

| Analog 6 | [4-(3,4-dichlorobenzyl)piperazin-1-yl]acetic acid | 2-hydroxy-5-chlorobenzaldehyde | 2-4x more potent |

Data summarized from a study on 837 PAC-1 analogues, which identified six compounds substantially more potent than PAC-1 and S-PAC-1 in inducing cancer cell death.[4]

Key Findings from the SAR Study:

-

Substitutions on the Aldehyde Ring: Electron-withdrawing groups (e.g., nitro, iodo, bromo, chloro) on the salicylaldehyde (B1680747) ring generally enhance potency. This suggests that modulating the electronics of the ortho-hydroxy group is crucial for activity.

-

Substitutions on the Hydrazide Moiety: The nature of the substituent on the piperazine (B1678402) ring of the hydrazide portion significantly influences activity. Bulky and electron-rich or electron-poor aromatic groups attached via a benzyl (B1604629) linkage appear to be favorable.

Experimental Protocols

The evaluation of PAC-1 and its analogs involves a series of key experiments to determine their biological activity.

Synthesis of PAC-1 Analog Library

A combinatorial approach was employed for the synthesis of the PAC-1 analog library.[4]

Protocol:

-

Hydrazide Preparation: A diverse set of 31 hydrazides were utilized as one of the building blocks.

-

Aldehyde Selection: A collection of 27 different aldehydes formed the second set of building blocks.

-

Condensation Reaction: The library of 837 PAC-1 analogs was generated through the condensation of the hydrazides with the aldehydes in parallel.[4] The average purity of the synthesized compounds was reported to be 91%.[4]

Cell-Based Apoptosis Assay

The primary screening of the PAC-1 analog library was conducted to assess their ability to induce apoptosis in cancer cells.[4]

Protocol:

-

Cell Culture: Human U937 lymphoma cells are a suitable model for this assay.

-

Compound Treatment: Cells are treated with various concentrations of the PAC-1 analogs.

-

Apoptosis Induction: The induction of apoptosis is monitored over a specific time course.

-

Quantification of Cell Death: Cell viability can be assessed using methods like flow cytometry after staining with apoptosis markers (e.g., Annexin V/Propidium Iodide) or by measuring caspase-3/7 activity using a luminescent substrate.

In Vitro Procaspase-3 Activation Assay

To confirm that the observed apoptosis is due to the activation of procaspase-3, a direct in vitro assay is performed.[4]

Protocol:

-

Recombinant Procaspase-3: Purified recombinant human procaspase-3 is used.

-

Zinc Inhibition: The assay is typically performed in the presence of zinc, which inhibits procaspase-3 auto-activation.

-

Compound Incubation: The PAC-1 analogs are incubated with the zinc-inhibited procaspase-3.

-

Activity Measurement: The activation of procaspase-3 to caspase-3 is measured by monitoring the cleavage of a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). An increase in fluorescence indicates procaspase-3 activation.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Caption: Mechanism of Procaspase-3 Activation by PAC-1 Analogs.

Caption: Experimental Workflow for SAR Analysis of PAC-1 Analogs.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel synthesis and biological evaluation of 837 analogues of procaspase-activating compound 1 (PAC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Specificity and Selectivity of Caspase-3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of the isatin (B1672199) sulfonamide-based caspase inhibitor, Caspase-3/7 Inhibitor I, hereafter referred to as Caspase-3-IN-1 for the purpose of this guide. This document details its inhibitory potency against key apoptosis-related caspases, outlines the experimental protocols for its characterization, and illustrates the pertinent biological pathways and experimental workflows.

Target Specificity and Selectivity Profile

This compound is a potent, cell-permeable, and reversible inhibitor of caspase-3 and caspase-7. Its selectivity is attributed to the interaction of its chemical structure with unique hydrophobic residues in the S2 subsite of the active site of these caspases. The inhibitory activity of this compound has been quantified against a panel of caspases, demonstrating significant selectivity for the executioner caspases-3 and -7 over other caspases.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of this compound against various human caspases. This data is crucial for understanding the inhibitor's potency and selectivity profile.

| Target Caspase | Inhibition Constant (Ki) | IC50 |

| Caspase-3 | 60 nM | 120 nM |

| Caspase-7 | 170 nM | Not Reported |

| Caspase-9 | 3.1 µM | Not Reported |

| Caspase-1 | >25 µM (trivial effect) | Not Reported |

| Caspase-2 | >25 µM (trivial effect) | Not Reported |

| Caspase-4 | >25 µM (trivial effect) | Not Reported |

| Caspase-6 | >25 µM (trivial effect) | Not Reported |

| Caspase-8 | >25 µM (trivial effect) | Not Reported |

Data compiled from publicly available information.

Signaling Pathway Context

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding this pathway is essential for contextualizing the role and therapeutic potential of a caspase-3 inhibitor.

Experimental Protocols

The following protocols are representative methods for determining the inhibitory potency of compounds like this compound.

In Vitro Caspase Activity Assay (Fluorometric) for IC50 Determination

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase substrate by purified, active caspase-3.

Materials:

-

Recombinant human active Caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO

-

This compound: Serial dilutions in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM.

-

In a 96-well black microplate, add 2 µL of each inhibitor dilution to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

-

Add 50 µL of Assay Buffer containing recombinant active Caspase-3 to each well. The final enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final working concentration of 50 µM in Assay Buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes.

-

Calculate the reaction velocity (rate of increase in RFU) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Constant (Ki)

For a reversible inhibitor like this compound, the Ki can be determined by measuring the IC50 at various substrate concentrations and applying the Cheng-Prusoff equation for competitive inhibition.

Procedure:

-

Perform the in vitro caspase activity assay as described in section 3.1, but with varying concentrations of the Ac-DEVD-AMC substrate (e.g., 0.5x, 1x, 2x, and 4x the Km value of the substrate for the enzyme).

-

Determine the IC50 value for this compound at each substrate concentration.

-

Determine the Michaelis-Menten constant (Km) of Ac-DEVD-AMC for Caspase-3 under the same assay conditions but without the inhibitor.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where:

-

[S] is the concentration of the substrate.

-

Km is the Michaelis-Menten constant.

-

Experimental Workflow for Selectivity Profiling

To establish the selectivity of an inhibitor, its potency is tested against a panel of related enzymes. The following diagram illustrates a typical workflow for assessing the selectivity of a caspase inhibitor.

This comprehensive approach, combining in vitro enzymatic assays with a panel of relevant targets, is essential for the thorough characterization of a selective caspase inhibitor like this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of apoptosis and drug discovery.

In Vitro Characterization of Caspase-3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Caspase-3-IN-1, a novel inhibitor of Caspase-3. This document details the core methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction: Caspase-3 as a Therapeutic Target

Caspases, a family of cysteine-aspartyl proteases, are central regulators of programmed cell death, or apoptosis.[1] Among them, Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[2] Its activation is a key event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[3][4] Dysregulation of Caspase-3 activity is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an important therapeutic target.[1][5]

The development of selective Caspase-3 inhibitors, such as the hypothetical this compound, is a promising strategy for therapeutic intervention in diseases characterized by excessive apoptosis. A thorough in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of such inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against Caspase-3 and other related caspases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (nM) |

| Caspase-3 | 15 |

| Caspase-7 | 250 |

| Caspase-8 | >10,000 |

| Caspase-9 | >10,000 |

Table 1: Inhibitory potency and selectivity of this compound against various caspases. Data are representative of typical results obtained from in vitro enzymatic assays.

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize this compound are provided below.

Recombinant Caspase-3 Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the activity of purified, active recombinant human Caspase-3. The assay is based on the cleavage of a fluorogenic or colorimetric substrate.

Materials:

-

Active recombinant human Caspase-3

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

-

Caspase-3 substrate: Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorogenic)[6][7][8][9][10]

-

This compound (test inhibitor)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of diluted this compound or vehicle control (DMSO in Assay Buffer)

-

10 µL of active recombinant Caspase-3 enzyme.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the Caspase-3 substrate (e.g., Ac-DEVD-pNA to a final concentration of 200 µM) to each well to start the reaction.[7]

-

Measurement:

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Apoptosis Inhibition Assay

This assay evaluates the ability of this compound to protect cells from apoptosis induced by a chemical agent, such as staurosporine (B1682477). The activity of Caspase-3 is measured in cell lysates.

Materials:

-

Jurkat or HeLa cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Staurosporine (apoptosis inducer)

-

This compound

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

Reagents for Caspase-3 activity measurement (as in the enzymatic assay)

-

Bradford or BCA protein assay reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed Jurkat cells at a density of 2 x 10^6 cells/mL in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce apoptosis by adding staurosporine to a final concentration of 1 µM.[7] Include untreated cells as a negative control.

-

Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.[7]

-

-

Cell Lysis:

-

Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes).[7]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100 µL of cold Cell Lysis Buffer per 10^7 cells and incubate on ice for 15-20 minutes.[7]

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant (cell lysate) for analysis.

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA assay.

-

Caspase-3 Activity Measurement:

-

In a new 96-well plate, add 5-10 µL of cell lysate per well.

-

Adjust the volume with Assay Buffer.

-

Initiate the reaction by adding the Caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Measure the signal over time as described in the enzymatic assay protocol.

-

-

Data Analysis: Normalize the Caspase-3 activity to the total protein concentration. Calculate the percentage of inhibition of staurosporine-induced Caspase-3 activity for each concentration of this compound and determine the cellular IC50.

Visualizations

Apoptosis Signaling Pathways

The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways.

References

- 1. Selective detection and inhibition of active caspase-3 in cells with optimized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a highly selective caspase-3 substrate for imaging live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mpbio.com [mpbio.com]

- 10. media.cellsignal.com [media.cellsignal.com]

The Role of Caspase-3-IN-1 in the Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Caspase-3-IN-1, a potent and reversible isatin (B1672199) sulfonamide-based inhibitor of caspase-3 and caspase-7. We will explore its mechanism of action within the intricate apoptosis signaling network, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of apoptosis, cancer biology, and drug discovery.

Introduction to Apoptosis and the Role of Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This tightly regulated process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to either intrinsic or extrinsic signals.

Caspase-3 is a key executioner caspase, playing a central role in the final stages of apoptosis. Once activated by initiator caspases such as caspase-8 and caspase-9, caspase-3 cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Given its critical role, caspase-3 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.

This compound: A Potent Inhibitor of Caspase-3 and -7

This compound, also known as Caspase-3/7 Inhibitor I, is a cell-permeable, reversible inhibitor belonging to the isatin sulfonamide class of compounds. It exhibits high potency and selectivity for caspase-3 and the closely related caspase-7.

Mechanism of Action

This compound functions as a reversible inhibitor, targeting the active site of caspase-3 and -7. Its selectivity is attributed to the interaction of its isatin sulfonamide scaffold with the S2 subsite of the caspase active site. This interaction is a key differentiator from many peptide-based inhibitors that primarily interact with the S1 pocket.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Enzyme | Ki (app) | Reference |

| Caspase-3 | 60 nM | [1] |

| Caspase-7 | 170 nM | [1] |

| Caspase-9 | 3.1 µM | [1] |

| Caspase-1 | >25 µM | [1] |

| Caspase-2 | >25 µM | [1] |

| Caspase-4 | >25 µM | [1] |

| Caspase-6 | >25 µM | [1] |

| Caspase-8 | >25 µM | [1] |

| Table 1: Apparent inhibition constants (Ki (app)) of this compound for various caspases. |

| Cell Line | Apoptosis Inducer | IC50 | Reference |

| Jurkat | Camptothecin (B557342) | ~50 µM | [1] |

| Chondrocytes | Mitomycin-C | 44% inhibition at 10 µM, 98% inhibition at 50 µM | [1] |

| Table 2: Cell-based inhibitory concentrations (IC50) of this compound. |

Signaling Pathways

The activation of caspase-3 is a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by cellular stress signals such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Activated caspase-8 can then directly cleave and activate pro-caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Caspase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound against purified caspase enzymes using a colorimetric substrate.

Materials:

-

Purified recombinant active caspase-3 (or other caspases)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

-

Add 25 µL of purified active caspase-3 solution (at a final concentration that gives a linear rate of substrate cleavage) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the caspase-3 substrate solution (e.g., 200 µM final concentration) to each well.

-

Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki (app), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Cell-Based Apoptosis Inhibition Assay (FACS Analysis)

This protocol outlines a method to assess the ability of this compound to inhibit apoptosis in a cell-based system using Fluorescence-Activated Cell Sorting (FACS).

Materials:

-

Jurkat T cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Camptothecin (or other apoptosis inducer)

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed Jurkat cells at a density of 1 x 106 cells/mL in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Induce apoptosis by adding camptothecin to a final concentration of 10 µM. Include an untreated control group.

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

-

Plot the percentage of apoptotic cells as a function of the inhibitor concentration to determine the IC50 value for apoptosis inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a potential caspase-3 inhibitor.

Conclusion

This compound is a valuable research tool for studying the intricate mechanisms of apoptosis. Its high potency and selectivity for the executioner caspases-3 and -7 make it an ideal probe for dissecting the roles of these enzymes in various cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies and to advance our understanding of apoptosis and its therapeutic implications.

References

The Effect of Caspase-3 Inhibition on Cell Signaling: A Technical Guide to Ac-DEVD-CHO

Disclaimer: Initial searches for a compound specifically named "Caspase-3-IN-1" did not yield any results in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and widely used representative caspase-3 inhibitor, Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-CHO) , to provide an in-depth overview of how selective caspase-3 inhibition impacts cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Caspase-3 in Cell Signaling

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[1] As a cysteine-aspartic protease, it is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[2] The activation of caspase-3 can be initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, placing it at a critical juncture in the regulation of programmed cell death. Beyond its central role in apoptosis, emerging evidence suggests that caspase-3 may also be involved in other cellular processes, making its targeted inhibition a subject of intense research for therapeutic interventions in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

Mechanism of Action of Ac-DEVD-CHO

Ac-DEVD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and competitive inhibitor of caspase-3.[3] Its design is based on the preferred cleavage sequence of caspase-3, DEVD (Asp-Glu-Val-Asp), which is found in key substrates like Poly (ADP-ribose) polymerase (PARP).[4] The aldehyde functional group of Ac-DEVD-CHO interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[3] By inhibiting caspase-3, Ac-DEVD-CHO prevents the cleavage of downstream targets, thereby attenuating the apoptotic cascade.[2]

Quantitative Data: Inhibitory Potency of Ac-DEVD-CHO

The efficacy of Ac-DEVD-CHO as a caspase inhibitor has been quantified in numerous studies. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against caspase-3 and other related caspases.

| Target | Parameter | Value | Reference(s) |

| Caspase-3 | Ki | 0.23 nM | [5][6] |

| IC50 | 4.19 nM - 9.89 nM | [7] | |

| Caspase-7 | Ki | 1.6 nM | [5] |

| Caspase-8 | Ki | 0.92 nM | [5] |

| Caspase-10 | Ki | 12 nM | [5] |

| Caspase-1 | Ki | 18 nM | [5] |

| Caspase-2 | Ki | 1.7 µM | [5][6] |

Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.

Effect on Apoptotic Signaling Pathway

The primary and most well-documented effect of Ac-DEVD-CHO is the inhibition of the apoptotic signaling pathway at the level of the executioner caspases.

As depicted in the diagram, Ac-DEVD-CHO directly inhibits the active form of caspase-3, thereby preventing the cleavage of crucial cellular substrates like PARP. The cleavage of PARP by caspase-3 is a hallmark of apoptosis, and its inhibition is a key indicator of the efficacy of caspase-3 inhibitors.[8]

Off-Target and Broader Cell Signaling Effects

While Ac-DEVD-CHO is highly potent against caspase-3, it also exhibits inhibitory activity against other caspases, most notably caspase-7, which shares a similar substrate specificity.[5] Its inhibitory effects on initiator caspases like caspase-8 and caspase-9 are less pronounced.[7] The inhibition of other executioner caspases can contribute to the overall anti-apoptotic effect of the compound. Currently, there is limited evidence to suggest that Ac-DEVD-CHO has significant off-target effects on non-caspase signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Ac-DEVD-CHO.

Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3 by measuring the colorimetric signal produced from the cleavage of the substrate DEVD-pNA (p-nitroaniline).

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Ac-DEVD-CHO

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

DEVD-pNA substrate (4 mM stock in DMSO)

-

96-well flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding and Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent and/or different concentrations of Ac-DEVD-CHO for the desired time. Include appropriate controls (untreated cells, vehicle control).

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 106 cells in 50 µL).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to normalize caspase activity.

-

Caspase-3 Assay:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of treated samples to the untreated control.[2][9]

References

- 1. benchchem.com [benchchem.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. stemcell.com [stemcell.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Caspase-3 and −9 colorimetric protease assay [bio-protocol.org]

Caspase-3-IN-1: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspase-3, a key executioner caspase in the apoptotic pathway, is increasingly implicated in the neuronal cell death characteristic of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Its activation is considered a pivotal event in the signaling cascades leading to neuronal demise. Consequently, the inhibition of caspase-3 presents a promising therapeutic strategy for mitigating disease progression. Caspase-3-IN-1, a potent and selective inhibitor of caspase-3, has emerged as a valuable research tool for investigating the role of this protease in neurodegeneration. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in neurodegenerative disease research.

Introduction to Caspase-3 in Neurodegenerative Diseases

Programmed cell death, or apoptosis, is a fundamental biological process that is tightly regulated. In the central nervous system, aberrant apoptosis is a hallmark of many neurodegenerative disorders, leading to the progressive loss of neurons and associated cognitive and motor deficits.[1] The caspase family of cysteine proteases plays a central role in the execution of apoptosis.[2] Caspases are synthesized as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli.[2]

Caspase-3 is a critical effector caspase that, once activated by initiator caspases such as caspase-8 and caspase-9, cleaves a broad spectrum of cellular substrates, leading to the dismantling of the cell.[2] Evidence from post-mortem human brain tissue and animal models of various neurodegenerative diseases consistently points to the activation of caspase-3 in vulnerable neuronal populations.[3][4] This suggests that inhibiting caspase-3 activity could be a neuroprotective strategy.

This compound: A Potent and Selective Inhibitor

This compound, also referred to as compound 11b in the primary literature, is a non-peptidic, N-benzylisatin sulfonamide analog that acts as a potent inhibitor of caspase-3.[5] Its potency and selectivity make it a valuable tool for dissecting the specific role of caspase-3 in complex biological systems, including neurodegenerative disease models.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of caspase-3 to block its proteolytic activity. Molecular modeling studies have provided insights into the interaction of this class of compounds with the active site of caspase-3, highlighting the key molecular interactions responsible for its inhibitory effect.[5]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been determined in vitro against a panel of human caspases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for caspase-3 and selectivity over other caspases.

| Caspase | IC50 (nM)[5] |

| Caspase-1 | >10,000 |

| Caspase-3 | 14.5 |

| Caspase-6 | >10,000 |

| Caspase-7 | 16.2 |

| Caspase-8 | >10,000 |

These data highlight the selectivity of this compound for the executioner caspases-3 and -7, with significantly lower activity against initiator caspases (caspase-1 and -8) and caspase-6.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade, which can be targeted by this compound.

Caption: Caspase-3 activation and inhibition in apoptosis.

Experimental Workflow for In Vitro Studies

This diagram outlines a general workflow for evaluating the neuroprotective effects of this compound in a cell-based model of neurodegeneration.

References

Targeting Caspase-3 in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of Caspase-3 in Oncology

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of programmed cell death.[1] In many cancer types, the apoptotic machinery is dysregulated, allowing tumor cells to evade this crucial cell death mechanism. Paradoxically, many cancers exhibit high levels of procaspase-3, the inactive zymogen form of caspase-3.[2] This overexpression of a pro-apoptotic protein presents a unique therapeutic window. Instead of inducing apoptosis through upstream signaling, which is often defective in cancer, directly activating procaspase-3 offers a promising strategy to selectively eliminate tumor cells.[2][3]

This technical guide explores the therapeutic potential of targeting caspase-3, with a focus on the activation of procaspase-3. We will delve into the mechanism of action, preclinical data, and key experimental protocols for evaluating procaspase-3 activators, using the well-characterized molecule PAC-1 as a primary example.

Therapeutic Strategy: Procaspase-3 Activation

The central hypothesis behind procaspase-3 activation is to bypass the compromised upstream apoptotic signaling pathways in cancer cells and directly engage the executioner phase of apoptosis. Small molecules that can bind to and induce the conformational changes necessary for procaspase-3 auto-activation can selectively trigger cell death in tumors with high procaspase-3 levels.[4][5]

Mechanism of Action of Procaspase-3 Activators

One of the leading mechanisms for small molecule-mediated procaspase-3 activation involves the chelation of inhibitory zinc ions.[5] Procaspase-3 is held in an inactive state, in part, by the binding of zinc. Compounds that can sequester these zinc ions relieve this inhibition, allowing procaspase-3 to undergo auto-proteolytic cleavage and mature into the active caspase-3.[5] The active caspase-3 then proceeds to cleave a plethora of cellular substrates, culminating in apoptotic cell death.

Featured Procaspase-3 Activator: PAC-1

Procaspase-activating compound 1 (PAC-1) is a first-in-class small molecule that directly activates procaspase-3.[5] It has been extensively studied in preclinical models and has entered human clinical trials.[6][7] PAC-1's mechanism of action is attributed to its ability to chelate inhibitory zinc ions, thereby promoting the auto-activation of procaspase-3.[5]

Quantitative Data Summary for PAC-1

The following tables summarize the in vitro and in vivo efficacy of PAC-1 across various cancer types.

Table 1: In Vitro Efficacy of PAC-1

| Parameter | Value | Reference |

| Procaspase-3 Activation (EC50) | 0.22 µM | [4][5] |

| Procaspase-7 Activation (EC50) | 4.5 µM | [4][8] |

| IC50 in Cancerous Cells | 0.003 - 1.41 µM | [4] |

| IC50 in Non-cancerous Cells | 5.02 - 9.98 µM | [4][5] |

| IC50 in NCI-H226 (Lung Cancer) | 0.35 µM | [4][5] |

| IC50 in UACC-62 (Melanoma) | ~3.5 µM | [5] |

Table 2: In Vivo Efficacy of PAC-1 in Xenograft Models

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Mice | ACHN Renal Cancer | 5 mg (slow release) | Significantly inhibited tumor growth | [5] |

| Mice | NCI-H226 Lung Cancer | 50 or 100 mg/kg (oral) | Dose-dependent tumor growth retardation; prevention of lung infiltration | [5] |

Table 3: PAC-1 Phase I Clinical Trial in Advanced Malignancies

| Parameter | Finding | Reference |

| Recommended Phase 2 Dose | 750 mg/day | [9][10] |

| Adverse Events | Primarily Grade 1 and 2 neurological events | [9][10] |

| Half-life (t1/2) | 28.5 hours (multi-dosing) | [9][10] |

| Clinical Activity | Durable partial response in 2/5 patients with neuroendocrine tumors | [9][10] |

Key Experimental Protocols for Evaluating Procaspase-3 Activators

The following section details essential methodologies for the preclinical assessment of procaspase-3 activators.

Caspase-3 Fluorometric Activity Assay

This assay quantifies the enzymatic activity of caspase-3 in cell lysates.

-

Principle: The assay utilizes a synthetic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is cleaved by active caspase-3 to release the fluorescent molecule AMC. The fluorescence intensity is directly proportional to caspase-3 activity.[6][11]

-

Protocol Outline:

-

Cell Lysis: Prepare cell lysates from both treated and untreated cells using a suitable lysis buffer.[12][13]

-

Reaction Setup: In a 96-well plate, combine cell lysate with a reaction buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-AFC).[11][13]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380-400 nm and emission at ~460-505 nm.[11][13]

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.[12]

-

Western Blot for Cleaved Caspase-3

This method detects the active form of caspase-3.

-

Principle: Procaspase-3 is cleaved into smaller, active subunits (p17 and p12). Western blotting with an antibody specific to the cleaved form of caspase-3 provides a qualitative or semi-quantitative measure of its activation.[14]

-

Protocol Outline:

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE: Separate proteins by size using a 15% SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit monoclonal anti-active caspase-3) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[15][16]

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy.[15][16]

-

Protocol Outline:

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[15]

-

TUNEL Reaction: Incubate the cells with a reaction cocktail containing TdT and a fluorescently labeled dUTP.[15]

-

DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.[16]

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[16]

-

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a procaspase-3 activator in a mouse model.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the therapeutic agent on tumor growth is monitored over time.[17][18]

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]

-

Drug Administration: Administer the procaspase-3 activator and vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).[17]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[19]

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size, or after a set duration. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[19]

-

Visualizing the Pathways and Processes

The following diagrams illustrate the caspase-3 activation pathway and a typical experimental workflow for evaluating a procaspase-3 activator.

Figure 1: Caspase-3 Activation Signaling Pathway

References

- 1. clinicsinoncology.com [clinicsinoncology.com]

- 2. Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]

- 7. Anti-cancer drug shows incredible promise in human clinical trials - The Brighter Side of News [thebrighterside.news]

- 8. PAC-1, caspase-3 activator (CAS 315183-21-2) | Abcam [abcam.com]

- 9. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. benchchem.com [benchchem.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 17. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 18. research.sdsu.edu [research.sdsu.edu]

- 19. benchchem.com [benchchem.com]

The Consequence of Inhibition: A Technical Guide to Caspase-3 and its Role in Cellular Morphology

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Caspase-3, a critical executioner in the programmed cell death pathway known as apoptosis. While a specific inhibitor designated "Caspase-3-IN-1" is not documented in the scientific literature, this document will explore the profound effects of inhibiting Caspase-3 on cellular morphology. By understanding the mechanism of Caspase-3 and the consequences of its inhibition, researchers can better design and interpret experiments aimed at modulating apoptosis for therapeutic benefit.

Introduction to Caspase-3: The Executioner Protease

Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis.[1][2][3] Synthesized as an inactive zymogen (procaspase-3), it is activated through proteolytic cleavage by initiator caspases, such as Caspase-8 and Caspase-9.[1][2] Once activated, Caspase-3 proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]

The primary function of Caspase-3 is to dismantle the cell in a controlled manner, preventing the release of intracellular contents and subsequent inflammation associated with necrosis.[1] Its targets include structural proteins, DNA repair enzymes, and components of the cell cycle machinery.[1]

The Morphological Hallmarks of Caspase-3-Mediated Apoptosis

Activation of Caspase-3 orchestrates a dramatic series of changes in cellular morphology, providing clear visual indicators of apoptosis. These changes are summarized in the table below.

| Morphological Feature | Description | Key Caspase-3 Substrates |

| Cell Shrinkage | The cell loses water and becomes smaller and more compact. | Unknown, but likely involves ion channel regulation. |

| Membrane Blebbing | The plasma membrane forms dynamic protrusions or "blebs" due to the breakdown of the underlying cytoskeleton. | Gelsolin, Rock1 |

| Chromatin Condensation | The chromatin compacts and aggregates at the nuclear periphery. | Acinus, Prohibitin |

| DNA Fragmentation | Caspase-3 activates Caspase-Activated DNase (CAD) by cleaving its inhibitor (ICAD), leading to the cleavage of DNA into internucleosomal fragments.[4] | ICAD |

| Formation of Apoptotic Bodies | The cell breaks down into smaller, membrane-enclosed fragments called apoptotic bodies, which are then cleared by phagocytic cells. | Various cytoskeletal and nuclear proteins. |

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 activation is the convergence point for two major apoptotic signaling pathways: the intrinsic and extrinsic pathways.

The Extrinsic Pathway (Death Receptor Pathway)

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding triggers the recruitment of adaptor proteins and procaspase-8, leading to the activation of Caspase-8, which in turn directly cleaves and activates Caspase-3.[3]

Caption: The Extrinsic Apoptotic Pathway.

The Intrinsic Pathway (Mitochondrial Pathway)

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the release of cytochrome c from the mitochondria.[1] Cytochrome c then binds to Apaf-1, which oligomerizes and recruits procaspase-9 to form the apoptosome. This complex activates Caspase-9, which subsequently cleaves and activates Caspase-3.[1]

Caption: The Intrinsic Apoptotic Pathway.

The Effect of Caspase-3 Inhibition on Cellular Morphology

Inhibition of Caspase-3 is a key strategy for preventing apoptosis. A hypothetical selective inhibitor, "this compound," would be expected to block the downstream events of the apoptotic cascade, thereby preserving normal cellular morphology even in the presence of apoptotic stimuli.

The expected effects of such an inhibitor are summarized below:

| Morphological Feature | Effect of Caspase-3 Inhibition |

| Cell Shrinkage | Prevention or significant reduction of cell volume loss. |

| Membrane Blebbing | Maintenance of normal plasma membrane integrity and cytoskeletal structure. |

| Chromatin Condensation | Preservation of normal nuclear morphology with decondensed chromatin. |

| DNA Fragmentation | Inhibition of internucleosomal DNA cleavage. |

| Formation of Apoptotic Bodies | The cell remains intact, and no apoptotic bodies are formed. |

Experimental Protocols for Assessing Caspase-3 Inhibition and Cellular Morphology

A robust assessment of a Caspase-3 inhibitor's efficacy requires a combination of biochemical and imaging-based assays.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effect of a Caspase-3 inhibitor on cellular morphology.

Caption: General workflow for inhibitor studies.

Detailed Methodologies

5.2.1. Cell Culture and Treatment

-

Cell Lines: Use cell lines known to undergo robust apoptosis, such as Jurkat (suspension) or HeLa (adherent) cells.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Apoptotic Induction: Induce apoptosis using a well-characterized stimulus. For example, treat Jurkat cells with anti-Fas antibody (extrinsic pathway) or HeLa cells with staurosporine (B1682477) (intrinsic pathway).

-

Inhibitor Treatment: Pre-incubate cells with the Caspase-3 inhibitor for a specified time (e.g., 1 hour) before adding the apoptotic stimulus. Include vehicle-treated controls.

5.2.2. Morphological Analysis using Microscopy

-

Sample Preparation:

-

For adherent cells, grow them on glass coverslips.

-

For suspension cells, cytospin them onto glass slides.

-

-

Staining:

-

Nuclear Morphology: Stain cells with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 to visualize chromatin condensation.

-

Cytoskeletal Integrity: Stain for F-actin using fluorescently labeled phalloidin (B8060827) to observe the actin cytoskeleton and membrane blebbing.

-

-

Imaging:

-

Acquire images using a fluorescence microscope equipped with appropriate filters.

-

Capture multiple fields of view for each condition to ensure representative data.

-

-

Quantitative Analysis:

-

Quantify the percentage of apoptotic cells based on nuclear morphology (condensed, fragmented nuclei).

-

Image analysis software (e.g., ImageJ) can be used for objective quantification of nuclear area and circularity.[5]

-

5.2.3. Caspase-3 Activity Assay

-

Principle: These assays utilize a synthetic substrate that contains a Caspase-3 recognition sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.

-

Protocol:

-

Lyse the treated cells to release intracellular contents.

-

Incubate the cell lysate with the DEVD-reporter substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

Normalize the activity to the total protein concentration of the lysate.

-

5.2.4. Western Blot Analysis for Caspase-3 Cleavage

-

Principle: This technique allows for the detection of the cleaved (active) fragments of Caspase-3.

-

Protocol:

-

Prepare cell lysates from treated cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with an antibody that specifically recognizes the cleaved fragments of Caspase-3 (p17/p19 and p12).

-

Detect the antibody signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.